molecular formula C8H7Cl2NO2 B3433926 (4-Amino-3,5-dichlorophenyl)acetic acid CAS No. 66955-76-8

(4-Amino-3,5-dichlorophenyl)acetic acid

Cat. No.: B3433926
CAS No.: 66955-76-8
M. Wt: 220.05 g/mol
InChI Key: MLXXAXZOEUWGIT-UHFFFAOYSA-N
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Description

(4-Amino-3,5-dichlorophenyl)acetic acid is a chlorinated aromatic compound of interest in agricultural and plant science research. Structurally, it is analogous to known auxin-like plant growth regulators and herbicides, such as 3,4-dichlorophenylacetic acid (Dcaa), which has been identified as a synthetic auxin analog that promotes root development and adventitious root generation . Compounds of this class are studied for their ability to mimic the natural plant hormone indole-3-acetic acid (IAA) . Researchers investigate such molecules to understand their potential effects on plant physiology, including the elongation of coleoptile segments and the stimulation of root growth, as well as their mechanism of action through auxin signaling pathways . The core value of this compound lies in its utility as a chemical tool for probing auxin-related processes and developing novel plant growth regulators or herbicidal agents, contributing to the study of weed management and crop productivity .

Properties

CAS No.

66955-76-8

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

2-(4-amino-3,5-dichlorophenyl)acetic acid

InChI

InChI=1S/C8H7Cl2NO2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3,11H2,(H,12,13)

InChI Key

MLXXAXZOEUWGIT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)N)Cl)CC(=O)O

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)CC(=O)O

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

(4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester is used in scientific research. It serves as an intermediate in synthesizing organic compounds, including pharmaceuticals and agrochemicals. The compound has potential biological activities, such as antimicrobial and anticancer properties. It is also investigated for potential use in drug development, specifically in designing new therapeutic agents, and in the production of specialty chemicals and materials like polymers and resins.

Case Studies

Several case studies have demonstrated the efficacy of this compound in various biological contexts, including studies on antimicrobial efficacy and cancer cell lines.

Potential Biological Activities

Research suggests that compounds with structural features like those in this compound ethyl ester often show enhanced biological activity because they can selectively interact with biological targets. Its structural features suggest it has potential as an antimicrobial agent, as compounds with similar structures have demonstrated activity against bacterial strains. The presence of the amino group may give the compound anti-inflammatory properties.

Interaction Studies

Interaction studies have revealed that this compound ethyl ester can bind to various biological targets, with these interactions assessed using techniques that highlight the compound's versatility and potential efficacy in drug discovery.

Use in Related Compounds

Comparison with Similar Compounds

2,4-Dichlorophenoxyacetic Acid (2,4-D)

  • Structure: Contains a phenoxy group linking the phenyl ring to the acetic acid, with chlorine at positions 2 and 3.
  • The amino group may confer higher polarity, increasing solubility in aqueous environments .
  • Biological Activity: 2,4-D is a potent herbicide, while the amino-substituted analog’s activity remains less documented but could exhibit auxin-like effects with modified selectivity .

Picloram (4-Amino-3,5,6-trichloropicolinic Acid)

  • Structure: A pyridine ring with amino, chlorine, and carboxylic acid substituents.
  • Key Differences: Picloram’s pyridine core vs. phenyl ring in (4-Amino-3,5-dichlorophenyl)acetic acid alters electronic properties and receptor binding . Both compounds share amino and chlorine groups, but picloram’s additional fluorine (in derivatives like Azimsulfuron) enhances herbicidal potency .
  • Applications : Picloram is a systemic herbicide; the phenylacetic acid analog may have narrower-spectrum activity due to structural rigidity .

2-(3,5-Dichlorophenyl)acetic Acid

  • Structure: Lacks the amino group at position 4.
  • Key Differences: Absence of the amino group reduces hydrogen-bonding capacity, likely decreasing interactions with enzymes or receptors . Lower solubility compared to the amino-substituted analog may limit bioavailability .
  • Synthetic Utility: Used as an intermediate; amino substitution could expand its utility in bioactive molecule synthesis .

Fluroxypyr and Azimsulfuron

  • Structure: Pyridine or pyrimidine rings with amino, chlorine, and acetic acid/ester groups.
  • Key Differences: Heterocyclic cores in Fluroxypyr/Azimsulfuron improve metabolic stability compared to phenyl-based analogs . this compound’s simpler structure may facilitate synthesis but reduce target specificity .

Physicochemical Comparison

Property This compound 2,4-D Picloram 2-(3,5-Dichlorophenyl)acetic Acid
Molecular Weight ~235.5 g/mol 221.0 g/mol 241.5 g/mol 205.0 g/mol
Solubility (Water) Moderate (amino enhances polarity) Low High Low
pKa ~3.5 (carboxylic acid) 2.6–2.8 1.6–2.4 ~3.8
logP ~2.1 2.8 1.2 3.0

Q & A

Q. What are the validated synthetic protocols for (4-Amino-3,5-dichlorophenyl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation reactions or functional group modifications. For example, a reflux method using glacial acetic acid as a catalyst with substituted benzaldehydes (e.g., ). Critical parameters include:

  • Solvent choice : Absolute ethanol is often used to enhance solubility of intermediates.
  • Catalyst : Glacial acetic acid facilitates proton transfer in condensation reactions.
  • Reaction time : Extended reflux (4+ hours) ensures completion, while rapid solvent removal under reduced pressure minimizes byproduct formation.
    Yield optimization requires monitoring via TLC or HPLC, with purification by recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer:

  • UV/Vis spectroscopy : λmax at 230–280 nm confirms aromatic and conjugated systems (e.g., ).
  • GC or HPLC : Calibration with certified reference materials (e.g., TraceCERT® standards) ensures accurate quantification ().
  • NMR : Resolves substituent positions on the aromatic ring (e.g., ¹H NMR signals for amino and chloro groups) ().
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 255.026) ().

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data in plant models, such as herbicidal efficacy vs. synthetic auxin effects?

Methodological Answer: Contradictions may arise from species-specific receptor interactions or concentration-dependent effects. Strategies include:

  • Comparative dose-response studies : Test across plant species (e.g., Cytisus scoparius vs. model plants like Arabidopsis) to identify threshold concentrations for herbicidal vs. growth-regulatory activity ().
  • Receptor-binding assays : Use radiolabeled analogs or fluorescence polarization to study affinity for auxin-binding proteins (ABP1) ().
  • Metabolomic profiling : Track downstream metabolites (e.g., ethylene induction) to differentiate modes of action .

Q. What mechanistic studies elucidate its role as a proton acceptor or hydrogen-bond donor in catalytic processes?

Methodological Answer:

  • FT-IR spectroscopy : Identify protonation states (e.g., NH stretching at 3300–3500 cm⁻¹) and hydrogen-bonding interactions ().
  • X-ray crystallography : Resolve crystal structures to map hydrogen-bond networks (e.g., interactions with carboxyl groups of proteins) ().
  • Computational modeling : Density Functional Theory (DFT) simulations predict electron density distributions and active sites for catalysis .

Q. How can in vitro assays be designed to evaluate its potential as an enzyme inhibitor or biochemical probe?

Methodological Answer:

  • Kinetic assays : Measure inhibition constants (Kᵢ) using purified enzymes (e.g., acetylcholinesterase or cytochrome P450) with varying substrate concentrations.
  • Fluorescent probes : Synthesize derivatives with fluorophores (e.g., dansyl groups) to track binding in real time ().
  • Control experiments : Include competitive inhibitors and negative controls (e.g., structurally similar but inactive analogs) to validate specificity .

Data Contradiction and Validation

Q. How should discrepancies in reported melting points or stability profiles be resolved?

Methodological Answer:

  • Inter-laboratory validation : Compare results using standardized protocols (e.g., DSC for melting points) and certified reference materials.
  • Stability studies : Assess degradation under controlled conditions (e.g., -20°C storage vs. ambient temperature) with HPLC monitoring ().
  • Batch-specific analysis : Review Certificates of Analysis (CoA) for purity variations (e.g., ≥98% purity vs. lower-grade batches) .

Applications in Material Science and Biochemistry

Q. What strategies enable its use as a precursor for advanced polymers or agrochemicals?

Methodological Answer:

  • Functionalization : Introduce reactive groups (e.g., nitro or sulfonamide) via electrophilic substitution ().
  • Polymerization : Co-polymerize with vinyl monomers using radical initiators (e.g., AIBN) to create chlorinated aromatic polymers.
  • Agrochemical derivatives : Synthesize ester or amide derivatives (e.g., fluroxypyr-meptyl) for enhanced herbicidal activity ().

Safety and Handling Protocols

Q. What safety measures are critical during laboratory handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, face shields, and lab coats to avoid dermal contact ().
  • Ventilation : Use fume hoods to prevent inhalation of aerosolized particles.
  • Waste disposal : Neutralize acidic byproducts before disposal in accordance with EPA guidelines .

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